molecular formula C18H23N3O4 B11504524 Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11504524
M. Wt: 345.4 g/mol
InChI Key: KWVSGCHVTLERED-UHFFFAOYSA-N
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Description

Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of dimethylamine, morpholine, and phenyl derivatives in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:

  • 4-Benzoylmorpholine
  • 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
  • 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a morpholine ring and a tetrahydropyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

methyl 3,4-dimethyl-6-(4-morpholin-4-ylphenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C18H23N3O4/c1-12-15(17(22)24-3)16(19-18(23)20(12)2)13-4-6-14(7-5-13)21-8-10-25-11-9-21/h4-7,16H,8-11H2,1-3H3,(H,19,23)

InChI Key

KWVSGCHVTLERED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)N3CCOCC3)C(=O)OC

Origin of Product

United States

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